molecular formula C13H24O2 B14201985 Dicyclohexylmethanediol CAS No. 860501-03-7

Dicyclohexylmethanediol

Cat. No.: B14201985
CAS No.: 860501-03-7
M. Wt: 212.33 g/mol
InChI Key: FNILDPCCWMWNTE-UHFFFAOYSA-N
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Description

Dicyclohexylmethanediol is an organic compound with the molecular formula C13H24O2 It is a type of diol, which means it contains two hydroxyl groups (-OH) attached to a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexylmethanediol can be synthesized through several methods. One common approach involves the reduction of dicyclohexyl ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of dicyclohexyl ketone. This process uses catalysts such as palladium on carbon (Pd/C) or nickel (Ni) under high pressure and temperature conditions to achieve high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylmethanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dicyclohexylmethanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of this compound can lead to the formation of cyclohexylmethanol.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: Dicyclohexylmethanone.

    Reduction: Cyclohexylmethanol.

    Substitution: Dicyclohexylmethane derivatives with various functional groups.

Scientific Research Applications

Dicyclohexylmethanediol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dicyclohexylmethanediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexyl groups can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Methanediol: The simplest geminal diol with the formula CH2(OH)2.

    Cyclohexylmethanol: A related compound with one hydroxyl group and a cyclohexyl group.

    Dicyclohexylmethanone: The oxidized form of dicyclohexylmethanediol.

Uniqueness

This compound is unique due to its two hydroxyl groups attached to a single carbon atom, which imparts distinct chemical properties and reactivity. Its combination of hydrophilic hydroxyl groups and hydrophobic cyclohexyl groups makes it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

860501-03-7

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

dicyclohexylmethanediol

InChI

InChI=1S/C13H24O2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12,14-15H,1-10H2

InChI Key

FNILDPCCWMWNTE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)(O)O

Origin of Product

United States

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